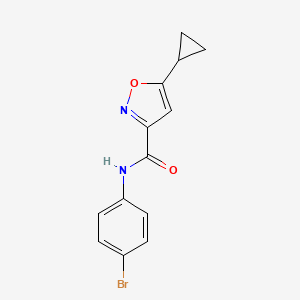

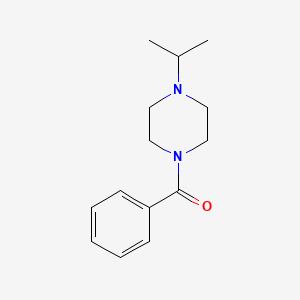

![molecular formula C17H18F2N6O2S B5524466 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound pertains to a class of compounds known for their complex molecular frameworks and potential for varied applications in chemical research. Its synthesis and analysis offer insights into the molecular intricacies and the potential chemical reactivity and properties inherent to its structure.

Synthesis Analysis

The synthesis of related compounds involves regioselective methodologies and cyclization reactions, indicating a multi-step process potentially applicable to our compound. For instance, a two-step regioselective synthesis demonstrated for similar sulfonamide compounds involves nucleophilic addition followed by cyclization in the presence of NaOH, suggesting a possible pathway for synthesizing the target compound (Rozentsveig et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been elucidated through techniques like DFT-D calculations and solid-state NMR, helping distinguish tautomerism in their crystal structures. Such analytical approaches could reveal the precise molecular geometry and electronic structure of our compound, providing a basis for understanding its chemical behavior (Li et al., 2014).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, where the functionalization of sulfonamides and the introduction of various substituents have been explored to synthesize compounds with desired properties. For example, the synthesis of benzenesulfonamide derivatives involves condensation reactions, indicating a potential pathway for functional group modifications on the compound (Sowrirajan et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental analysis and can be influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are key to its application in chemical synthesis and other areas. Studies on similar compounds highlight the importance of structural features, such as the sulfonamide group, in determining these properties.

For further exploration and more detailed insights into similar compounds and methodologies, the following references provide valuable information:

- (Rozentsveig et al., 2014)

- (Li et al., 2014)

- (Sowrirajan et al., 2022)

Applications De Recherche Scientifique

Organic Synthesis Applications

The compound has been utilized in the synthesis of heterocyclic compounds , which are crucial in pharmaceuticals and agrochemicals. For example, research demonstrates its use in the regioselective synthesis of imidazo[1,2-a]pyrimidines, highlighting the compound's role in nucleophilic addition reactions and cyclization processes to yield heterocyclic sulfonamides. These methodologies are significant for constructing complex molecules with potential biological activities (Rozentsveig et al., 2014).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound serves as a building block for designing novel therapeutic agents . For instance, studies have explored its incorporation into sulfonamide moieties within heterocyclic compounds, aiming at developing new Cyclooxygenase (COX-2) inhibitors. Such research underlines the compound's relevance in creating pharmacophores with anti-inflammatory properties (Hassan, 2014).

Catalysis Research

The compound's utility extends to catalysis , where it's used in developing ruthenium complexes with N-heterocyclic carbene pincer ligands. These complexes exhibit catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions, showcasing the compound's application in green chemistry and sustainable synthesis processes (Mejuto et al., 2015).

Materials Science

Research into materials science has leveraged the compound for synthesizing poly(p-benzenesulfonamide), a polymer with potential applications in filtration and sensor technologies. This synthesis involves the self-polycondensation of active p-aminobenzenesulfonic acid derivatives, highlighting the compound's role in creating high-performance materials (Saegusa et al., 1987).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N6O2S/c1-11-12(2)25(10-23-11)17-8-16(21-9-22-17)20-5-6-24-28(26,27)15-7-13(18)3-4-14(15)19/h3-4,7-10,24H,5-6H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRBFOPUQHTMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

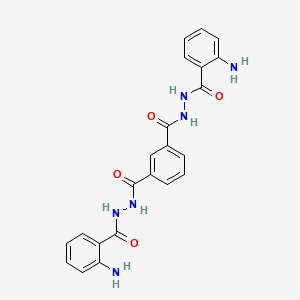

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

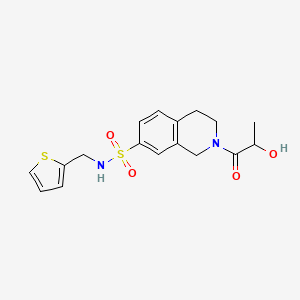

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

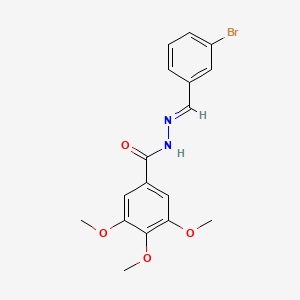

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)